molecular formula C26H23N3O B2849727 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-65-7

3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2849727
CAS RN: 866349-65-7
M. Wt: 393.49
InChI Key: XFKSMJSMAVUZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal and agricultural chemistry. This compound is a member of the pyrazoloquinoline family and has a unique structure that makes it an interesting target for research.

Scientific Research Applications

3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines. It has also been shown to possess antimicrobial and antifungal properties. In addition, this compound has been investigated for its potential as an insecticide and herbicide.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. It has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exhibits low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. This compound has been reported to exhibit moderate to high stability in various solvents and under different conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in lab experiments is its potent anticancer activity against various cancer cell lines. However, its low solubility in water and other solvents can make it challenging to work with in certain experiments. In addition, its complex synthesis method and high cost can limit its use in larger-scale experiments.

Future Directions

There are several future directions for research on 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline. One area of interest is its potential as a lead compound for the development of new anticancer drugs. Further studies are needed to determine its mechanism of action and to optimize its potency and selectivity. In addition, its potential as an insecticide and herbicide should be further investigated. Finally, its long-term effects on human health should be studied to ensure its safety for use in various applications.

Synthesis Methods

The synthesis of 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pd-catalyzed cross-coupling reaction of 3-bromo-4,5-dimethylphenylboronic acid with 5-bromo-2-(4-methoxybenzyl)pyrazolo[4,3-c]quinoline. This method has been reported to yield high purity and good yields of the target compound.

properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-8-11-20(14-18(17)2)25-23-16-29(15-19-9-12-21(30-3)13-10-19)24-7-5-4-6-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKSMJSMAVUZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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